8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine

c-Met kinase inhibition triazolopyridine SAR halogen positional effects

Medicinal chemistry programs targeting c-Met-driven cancers require building blocks with precise substitution patterns-generic triazolopyridine cores fail to recapitulate the sub-nanomolar potency (IC₅₀ = 0.70 nM) and 740-fold positional selectivity documented for the 8-bromo-7-methyl motif. This scaffold addresses that gap directly: • Delivers the exact 8-Br/7-Me pharmacophore specified in Sanofi-Aventis c-Met inhibitor patents for optimal kinase binding geometry. • The 8-bromo handle enables 5-10× faster Suzuki-Miyaura derivatization versus 8-chloro analogs, accelerating SAR library synthesis by 30-50%. • Calculated LogP of 1.80 ensures favorable cell permeability for direct use in cellular target engagement assays.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
Cat. No. B15332797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESCC1=C(C2=NN=CN2C=C1)Br
InChIInChI=1S/C7H6BrN3/c1-5-2-3-11-4-9-10-7(11)6(5)8/h2-4H,1H3
InChIKeyZZJJHHFUEMGZMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine for c-Met Inhibition


8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 1427397-51-0) is a brominated and methylated triazolopyridine building block with the molecular formula C₇H₆BrN₃ and molecular weight 212.05 g/mol . The compound consists of a fused 1,2,4-triazole and pyridine ring system, featuring a bromine atom at the 8-position and a methyl group at the 7-position of the pyridine ring . The [1,2,4]triazolo[4,3-a]pyridine scaffold has been extensively documented as a privileged pharmacophore for targeting receptor tyrosine kinases, particularly the hepatocyte growth factor receptor c-Met (HGFR) [1]. This specific substitution pattern—8-bromo combined with 7-methyl—has been identified in patent literature as a preferred embodiment for constructing c-Met inhibitor cores due to its favorable electronic and steric properties that enhance kinase binding interactions [1].

8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine: Irreplaceable Substitution


The [1,2,4]triazolo[4,3-a]pyridine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at the 7- and 8-positions, meaning that substitution with alternative halogens or the absence of methyl/bromo groups produces markedly different biochemical outcomes [1]. Patent disclosures from Sanofi-Aventis explicitly define that for optimal c-Met inhibitory activity, the 8-position requires a halogen (preferably bromine) while the 7-position benefits from alkyl substitution such as methyl [1]. The specific 8-bromo-7-methyl combination provides a distinct balance of lipophilicity (calculated LogP ≈ 1.80) and steric bulk that cannot be replicated by 8-chloro analogs (lower steric contribution, different electronic effects) or 7-unsubstituted variants (altered binding pocket occupancy) . Simply substituting a generic triazolopyridine core would forfeit the specific receptor-interaction geometry that defines this substitution pattern's utility in kinase inhibitor programs.

8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine: Differentiation Evidence


Superior c-Met Potency of 8-Bromo over 5-Bromo Isomers

In c-Met kinase inhibition studies conducted by Zhao and colleagues, the 8-bromo substitution pattern demonstrated significantly enhanced inhibitory potency compared to alternative bromine positions on the triazolopyridine scaffold [1]. The [1,2,4]triazolo[4,3-a]pyridine derivatives bearing bromine at the 8-position exhibited sub-nanomolar IC₅₀ values (0.70 nM) against recombinant c-Met, representing approximately a 740-fold increase in potency over 5-bromo-substituted analogs (IC₅₀ = 518 nM) evaluated under comparable assay conditions [1][2]. This positional sensitivity underscores that the 8-bromo orientation places the halogen atom in an optimal spatial configuration for interaction with the c-Met ATP-binding pocket.

c-Met kinase inhibition triazolopyridine SAR halogen positional effects cancer therapeutics

Enhanced c-Met Potency with 7-Methyl vs Unsubstituted Analogs

The 7-methyl substitution on the [1,2,4]triazolo[4,3-a]pyridine core contributes meaningfully to c-Met inhibitory activity relative to unsubstituted and alternative halogen-substituted variants [1]. Patent SAR analysis from Sanofi-Aventis reveals that compounds incorporating alkyl substitution at the 7-position (including methyl) consistently demonstrate superior c-Met inhibition profiles compared to 7-unsubstituted (hydrogen) counterparts, with the methyl group providing optimal steric complementarity within the hydrophobic region of the c-Met active site [1]. In contrast, 7-fluoro substitution yields reduced activity due to altered electronic distribution and suboptimal hydrophobic interactions [1]. The 7-methyl group specifically contributes to improved kinase selectivity profiles by reducing off-target interactions with structurally related kinases.

methyl substitution effects triazolopyridine SAR c-Met inhibitor optimization medicinal chemistry

Sub-Nanomolar c-Met Inhibition Comparable to Clinical Inhibitors

The combined 8-bromo-7-methyl substitution pattern on the [1,2,4]triazolo[4,3-a]pyridine scaffold yields c-Met inhibitory activity that approaches the potency of established clinical-stage c-Met inhibitors [1]. Compounds derived from this substitution pattern achieve IC₅₀ values as low as 0.70 nM against recombinant c-Met, which is comparable to clinical c-Met inhibitors such as c-MET inhibitor 7 (IC₅₀ = 0.90 nM for wild-type c-Met) and exceeds the potency of other preclinical triazolopyridine-based c-Met inhibitors that lack the 8-bromo-7-methyl motif [1]. This potency level places the compound series in the sub-nanomolar range typically associated with lead optimization candidates suitable for further development.

sub-nanomolar c-Met inhibition kinase inhibitor potency triazolopyridine derivatives cancer drug discovery

Optimized Lipophilicity for Balanced Permeability and Solubility

The 8-bromo-7-methyl substitution pattern on the [1,2,4]triazolo[4,3-a]pyridine scaffold yields a calculated LogP value of approximately 1.80, positioning it within the optimal lipophilicity range for orally bioavailable kinase inhibitors (Lipinski's Rule of Five recommends LogP ≤ 5) . This moderate lipophilicity—achieved through the balanced combination of lipophilic bromine and methyl substituents—contrasts favorably with alternative substitution patterns: 8-chloro analogs exhibit lower LogP (~1.2-1.4) and consequently reduced membrane permeability, while 8-trifluoromethyl variants show elevated LogP (>2.5) that may compromise aqueous solubility and increase off-target promiscuity . The LogP of 1.80 represents a calculated value that balances passive diffusion capability with maintenance of sufficient aqueous solubility for in vitro and in vivo applications.

LogP optimization physicochemical properties drug-likeness kinase inhibitor design

Preferred Intermediate for Suzuki-Miyaura Cross-Coupling

The 8-bromo substituent on 8-bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine provides superior reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to 8-chloro analogs, enabling more efficient derivatization at the 8-position [1]. Bromine atoms exhibit approximately 5- to 10-fold greater reactivity in oxidative addition steps of Suzuki coupling compared to chlorine atoms under standard conditions (Pd(PPh₃)₄, aqueous base, 80-100 °C), allowing for lower catalyst loadings, shorter reaction times, and higher yields of 8-aryl or 8-heteroaryl coupled products [1]. This enhanced reactivity is particularly valuable for constructing diverse libraries of c-Met inhibitor candidates where 8-position derivatization is a key SAR exploration vector. The 7-methyl group remains stable under Suzuki coupling conditions and does not interfere with palladium catalyst turnover.

Suzuki coupling bromine reactivity cross-coupling efficiency synthetic building block

8-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine: Research and Industrial Applications


Lead Optimization for c-Met Inhibitors in Cancer

Procurement of 8-bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine is directly justified for medicinal chemistry programs developing c-Met-targeted therapeutics for cancers with documented c-Met dysregulation. c-Met overexpression and amplification occur in gastric cancer (approximately 10-20% of cases), hepatocellular carcinoma (25-50% of cases), and non-small cell lung cancer (NSCLC; 5-20% of cases with c-Met amplification as a resistance mechanism to EGFR inhibitors) [1]. The 8-bromo-7-methyl substitution pattern yields c-Met inhibitory potency in the sub-nanomolar range (IC₅₀ = 0.70 nM), comparable to clinical-stage c-Met inhibitors, while providing a distinct chemotype with potential advantages in overcoming acquired resistance mutations [1]. The bromine at position 8 serves as a versatile synthetic handle for Suzuki-Miyaura derivatization, enabling rapid exploration of 8-position SAR to optimize selectivity against structurally related kinases (RON, AXL, VEGFR-2) that share high sequence homology with the c-Met ATP-binding pocket [2].

SAR Studies of Halogen Positional Effects on Kinase Selectivity

The 8-bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine scaffold provides an ideal platform for systematic SAR investigations comparing positional isomer effects on kinase selectivity. As established by Zhao and colleagues, bromine placement at the 8-position yields approximately 740-fold greater c-Met inhibitory potency than placement at the 5-position (0.70 nM vs 518 nM) [1]. This dramatic positional sensitivity enables researchers to map the spatial requirements for selective c-Met engagement versus off-target kinase inhibition. By synthesizing matched molecular pairs comparing 5-bromo, 6-bromo, 7-bromo, and 8-bromo positional isomers with fixed 7-methyl substitution, investigators can quantify the contribution of halogen orientation to kinase selectivity profiles, generating predictive models for triazolopyridine-based inhibitor design that extend beyond c-Met to other therapeutically relevant kinases including PIM, PI3Kγ, and p38 MAPK [2].

Chemical Probe Synthesis for c-Met Target Validation

The 8-bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine core supports the construction of high-quality chemical probes for c-Met target validation in cellular and in vivo models. The sub-nanomolar potency of compounds derived from this scaffold (IC₅₀ = 0.70 nM) ensures that observed biological effects reflect genuine c-Met pathway modulation rather than off-target pharmacology [1]. The calculated LogP of 1.80 for the parent scaffold indicates favorable cell permeability while maintaining sufficient solubility for cell-based assays, and the bromine handle at position 8 enables facile conjugation of affinity tags (biotin, fluorescent dyes) or click chemistry handles (alkynes) for target engagement studies, cellular thermal shift assays (CETSA), and chemical proteomics applications [2]. Such probes are essential for validating c-Met dependency in patient-derived xenograft (PDX) models and for identifying pharmacodynamic biomarkers of c-Met pathway inhibition to guide clinical candidate selection.

Focused Triazolopyridine Libraries for Multi-Kinase Profiling

The 8-bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine building block enables efficient construction of focused compound libraries for multi-kinase profiling and systematic assessment of polypharmacology liabilities. The [1,2,4]triazolo[4,3-a]pyridine scaffold has demonstrated activity against multiple kinases beyond c-Met, including PIM kinases, PI3Kγ, and p38 MAPK, necessitating broad kinome profiling to establish selectivity windows [1]. Using the 8-bromo group as a Suzuki coupling partner, researchers can rapidly generate diverse 8-aryl and 8-heteroaryl derivatives while maintaining the optimal 7-methyl substitution. Parallel synthesis of 50-200 member libraries followed by screening against panels of 100+ kinases (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) generates comprehensive selectivity fingerprints that inform medicinal chemistry decisions regarding on-target versus off-target activity trade-offs. The enhanced reactivity of the 8-bromo substituent in cross-coupling reactions (5-10× higher than 8-chloro) reduces library synthesis time by approximately 30-50% relative to chloro-based intermediates [2].

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